4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

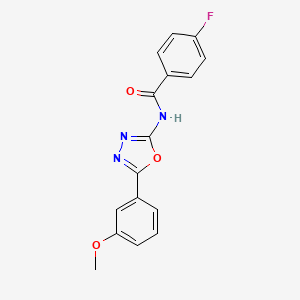

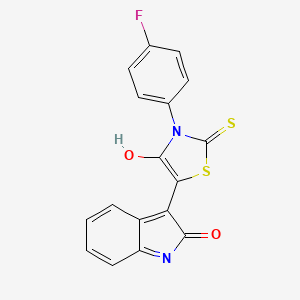

4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate, also known as APDPIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. APDPIC belongs to the class of isoindoline derivatives and is synthesized by the reaction of 4-acetylphenylhydrazine with 2-phenyl-1,3-dioxoisoindoline-5-carboxylic acid.

Scientific Research Applications

Synthetic Chemistry and Material Science

Synthesis of Novel Compounds : Research efforts have led to the development of new synthetic methodologies for creating complex molecules. For example, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides as intermediates for tetrahydroisoquinolines highlights innovative synthetic routes (Raju, 2008). These compounds play a crucial role in the synthesis of pharmacologically active molecules.

Development of Luminescent Materials : The study of lanthanide coordination polymers for their photophysical properties sheds light on the potential use of aromatic carboxylates in optical devices. The research demonstrates how lanthanide complexes with specific ligands can exhibit enhanced luminescence, offering applications in the field of materials science for developing new optical materials (Raphael et al., 2012).

Antimicrobial Activity of Quinoline Derivatives : The synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives indicate significant cytotoxicity against cancer cells. This research contributes to the development of new chemotherapeutic agents and highlights the importance of structural modifications for enhancing biological activity (Zhao et al., 2005).

Pharmacology and Drug Development

Drug Metabolism and Bioactivation Studies : The bioactivation of phenyl acetylene compounds by cytochrome P450 enzymes to form oxidative products in the presence of N-acetyl cysteine or glutathione has been studied. This research is crucial for understanding the metabolic pathways and potential drug-drug interactions of pharmaceutical compounds (Subramanian et al., 2011).

Photorelease Mechanisms for Neuroactive Compounds : An antenna-sensitized nitroindoline precursor has been developed for the rapid photorelease of L-glutamate, demonstrating a novel approach to studying neural activation and potential applications in neuroscience research (Papageorgiou et al., 2004).

properties

IUPAC Name |

(4-acetylphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c1-14(25)15-7-10-18(11-8-15)29-23(28)16-9-12-19-20(13-16)22(27)24(21(19)26)17-5-3-2-4-6-17/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNDYLKJWCCNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)

![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2605745.png)

![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)

![1-(3-ethoxypropyl)-2-imino-N-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2605750.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)

![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)